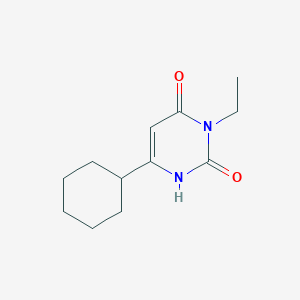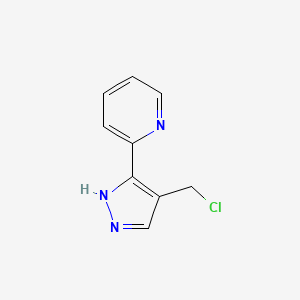
2-(4-(Chlormethyl)-1H-pyrazol-3-yl)pyridin
Übersicht
Beschreibung
Pyridine derivatives are important heterocyclic compounds found in many natural products and used in pharmaceuticals and chemical reagents for organic synthesis . An organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, has been reported . The method involves several steps, including the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate, followed by reactions to produce methyl pyridine-4-carboxylate, 4-pyridinemethanol, and finally the target product .Molecular Structure Analysis
The molecular structure of similar compounds, like 2-Chloromethylpyridine, consists of a pyridine core bearing a chloromethyl group .Chemical Reactions Analysis
The electrochemistry of pyridine derivatives has been studied, with research highlighting the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, like 2-Chloromethylpyridine, include a molar mass of 127.57 g·mol −1 and a melting point of 79 °C .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Verbindungen mit einer Chlormethylgruppe, die an einen Pyridinring gebunden ist, wie z. B. „4-(Chlormethyl)pyridinhydrochlorid“, sind als Reagenzien für den Schutz der Carboxylenden von Peptiden als 4-Picolyl-Ester bekannt. Dies bietet einen polaren „Griff“, der die Trennung und Reinigung des Peptids unterstützt .
Medizinische Bildgebung
Chlormethylderivate werden auch bei der Synthese von Kontrastmitteln für die medizinische Bildgebung eingesetzt, z. B. für die Magnetresonanztomographie (MRT). Beispielsweise wurde „2-(Chlormethyl)pyridinhydrochlorid“ bei der Synthese des Gd3+ Diethylentriaminpentaessigsäurebisamidkomplexes verwendet, einem Zn2±sensitiven MRT-Kontrastmittel .
Wirkmechanismus
Target of Action
It’s known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, interfering with the cell’s ability to replicate .
Mode of Action
Based on the general behavior of chloromethylpyridines, it can be inferred that this compound likely interacts with its targets through nucleophilic substitution or free radical reactions . In these reactions, the chloromethyl group on the pyridine ring can be replaced by other groups, leading to various changes in the molecule .
Biochemical Pathways
As an alkylating agent, it can be inferred that this compound likely affects pathways involving dna replication and cell division .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
As an alkylating agent, it can be inferred that this compound likely causes dna damage, which can lead to cell death or mutations .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of the compound .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments is that it is commercially available and relatively inexpensive. 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is also easy to use and can be synthesized in a relatively short amount of time. The main limitation of using 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments is that it is not very stable and can degrade over time.
Zukünftige Richtungen
Future research could focus on the development of more stable derivatives of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine that could be used in laboratory experiments. Additionally, research could focus on the development of new synthetic methods for the synthesis of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine. Research could also focus on the development of new applications for 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, such as its use as a drug delivery system. Finally, research could focus on the development of new analytical methods for the detection and quantification of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUCKYRVPIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




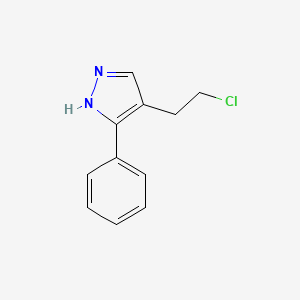
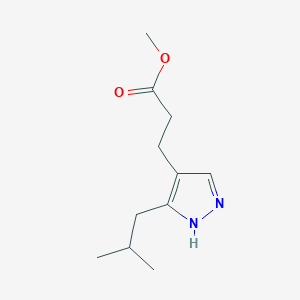
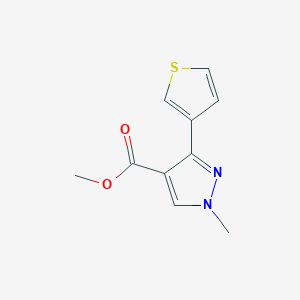
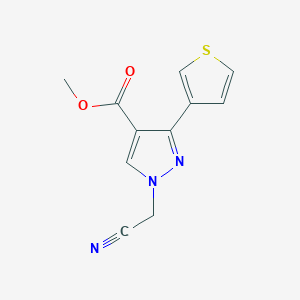

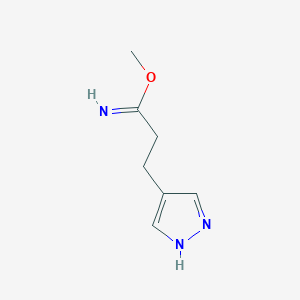
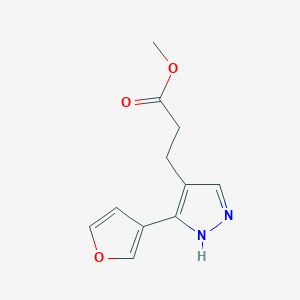
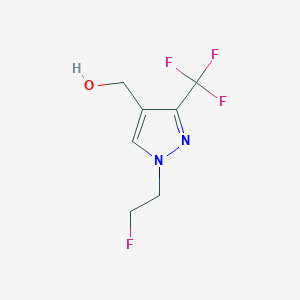
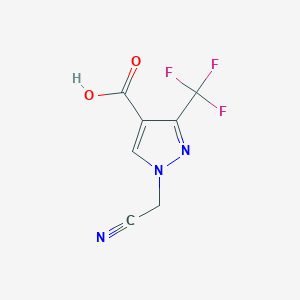

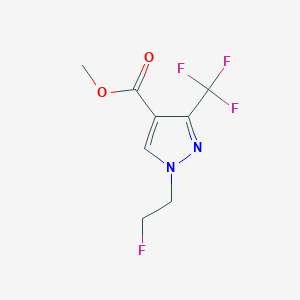
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)
